Cas no 26771-95-9 (8-iso Prostaglandin F1.β.)

8-iso Prostaglandin F1.β. 化学的及び物理的性質
名前と識別子
-
- 8-iso Prostaglandin F1.β.
- 8-iso Prostaglandin F1β
- 7-((1S,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid
- 9beta,11alpha,15S-trihydroxy-(8beta)-prost-13E-en-1-oicacid
- HMS3648L09
- SR-01000946446
- AKOS040755089
- 8-iso Prostaglandin F1??
- 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
- PD021112
- 26771-95-9
- 9beta,11alpha,15S-Trihydroxy-(8beta)-prost-13E-en-1-oic acid
- 7-((1S,2R,3R,5R)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)heptanoic acid
- SR-01000946446-1
-
- インチ: InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1
- InChIKey: DZUXGQBLFALXCR-PZAYLFDTSA-N
- ほほえんだ: CCCCC[C@@H](/C=C/[C@@H]1[C@H](CCCCCCC(=O)O)[C@@H](C[C@H]1O)O)O
計算された属性
- せいみつぶんしりょう: 356.25627424g/mol
- どういたいしつりょう: 356.25627424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 98Ų
8-iso Prostaglandin F1.β. 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67118-5mg |
8-iso Prostaglandin F1β |
26771-95-9 | 98% | 5mg |
¥4286.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67118-10mg |
8-iso Prostaglandin F1β |
26771-95-9 | 98% | 10mg |
¥7337.00 | 2022-04-26 | |
1PlusChem | 1P01EPAI-1mg |
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid |
26771-95-9 | ≥99% | 1mg |
$133.00 | 2024-05-08 | |
1PlusChem | 1P01EPAI-10mg |
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid |
26771-95-9 | ≥99% | 10mg |
$816.00 | 2024-05-08 | |
Cooke Chemical | LN3297349-10mg |
8-isoProstaglandinF1β |
26771-95-9 | ≥98% | 10mg |
RMB 6588.00 | 2025-02-21 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67118-1mg |
8-iso Prostaglandin F1β |
26771-95-9 | 98% | 1mg |
¥987.00 | 2022-04-26 | |
Cooke Chemical | LN3297349-1mg |
8-isoProstaglandinF1β |
26771-95-9 | ≥98% | 1mg |
RMB 916.00 | 2025-02-21 | |
A2B Chem LLC | AX64778-1mg |
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid |
26771-95-9 | ≥99% | 1mg |
$79.00 | 2024-04-20 | |
A2B Chem LLC | AX64778-5mg |
9β,11α,15S-trihydroxy-(8β)-prost-13E-en-1-oicacid |
26771-95-9 | ≥99% | 5mg |
$346.00 | 2024-04-20 | |
Cooke Chemical | LN3297349-5mg |
8-isoProstaglandinF1β |
26771-95-9 | ≥98% | 5mg |
RMB 3708.00 | 2025-02-21 |
8-iso Prostaglandin F1.β. 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
8-iso Prostaglandin F1.β.に関する追加情報
Professional Introduction to 8-iso Prostaglandin F1.β (CAS No: 26771-95-9)
8-iso Prostaglandin F1.β, identified by the chemical identifier CAS No 26771-95-9, is a significant compound in the realm of pharmacology and biochemistry. This molecule, a derivative of prostaglandins, has garnered considerable attention due to its unique biochemical properties and potential therapeutic applications. Prostaglandins are a group of lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and reproductive functions. Among these, 8-iso Prostaglandin F1.β stands out due to its distinct isomeric structure, which imparts novel biological activities compared to its parent compounds.
The synthesis and characterization of 8-iso Prostaglandin F1.β have been subjects of extensive research in recent years. The compound is typically synthesized through complex organic reactions that mimic the biosynthetic pathways of natural prostaglandins. However, the introduction of an isomeric structure at the molecular level results in a molecule with altered pharmacokinetic and pharmacodynamic properties. This makes 8-iso Prostaglandin F1.β a promising candidate for drug development, particularly in contexts where precise modulation of prostaglandin signaling is required.
Recent advancements in analytical chemistry have enabled more precise identification and quantification of 8-iso Prostaglandin F1.β in biological systems. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to study its molecular interactions and metabolic pathways. These methodologies have revealed that 8-iso Prostaglandin F1.β exhibits selective binding to specific prostaglandin receptors, which may explain its unique biological effects.
The therapeutic potential of 8-iso Prostaglandin F1.β has been explored in several preclinical studies. One of the most notable areas of interest is its role in modulating inflammatory responses. Unlike other prostaglandins that may exacerbate inflammation, 8-iso Prostaglandin F1.β has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a candidate for developing novel anti-inflammatory drugs that could target chronic inflammatory diseases without the side effects associated with traditional NSAIDs.
In addition to its anti-inflammatory properties, 8-iso Prostaglandin F1.β has shown promise in pain management research. Studies indicate that this compound can interact with pain-sensory pathways in a manner that reduces neuropathic pain without affecting normal sensory perception. This selective action is particularly important for developing analgesics that provide effective pain relief while minimizing side effects such as gastrointestinal irritation or cognitive impairment.
The cardiovascular system is another area where 8-iso Prostaglandin F1.β has demonstrated significant potential. Research suggests that this compound can influence vascular tone by interacting with prostaglandin receptors on smooth muscle cells. Specifically, it has been observed to promote vasodilation, which could be beneficial in conditions such as hypertension or peripheral artery disease. Furthermore, its ability to modulate platelet aggregation may make it useful in preventing thrombotic events.
Neuroprotective effects have also been reported for 8-iso Prostaglandin F1.β in experimental models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that this compound can cross the blood-brain barrier and protect neurons from oxidative stress and excitotoxicity—key mechanisms involved in the progression of these conditions. These findings open up new avenues for developing neuroprotective therapies based on prostaglandin derivatives.
The development of targeted drug delivery systems for 8-iso Prostaglandin F1.β has been an active area of research to enhance its therapeutic efficacy and reduce systemic side effects. Nanotechnology-based delivery platforms, such as liposomes and polymeric nanoparticles, have shown promise in improving the bioavailability and tissue-specific delivery of this compound. By optimizing these delivery systems, researchers aim to achieve higher concentrations of 8-iso Prostaglandin F1.β at target sites while minimizing exposure to non-target tissues.
Epidemiological studies have also provided insights into the biological significance of 8-iso Prostaglandin F1.β in human health and disease. Elevated levels of this compound have been observed in patients with certain chronic inflammatory conditions, suggesting its role as a biomarker for disease progression or treatment response. Further clinical investigations are needed to validate these findings and establish standardized protocols for using 8-iso Prostaglandin F1.β as a diagnostic or prognostic tool.
The future direction of research on 8-iso Prostaglandin F1.β lies in understanding its complex interactions within cellular signaling networks at the molecular level. Advanced computational modeling techniques combined with experimental validation are being employed to elucidate the mechanisms by which this compound exerts its biological effects. Such insights will be crucial for designing next-generation prostaglandin-based therapeutics with improved specificity and reduced off-target effects.
In conclusion, 8-iso Prostaglandin F1.β, identified by the chemical identifier CAS No 26771-95-9, represents a significant advancement in the field of biochemistry and pharmacology due to its unique molecular structure and diverse range of biological activities。 Its potential applications span multiple therapeutic areas, including anti-inflammatory treatments、pain management、cardiovascular diseases、and neuroprotection。 As research continues to uncover new insights into its mechanisms of action,this compound holds promise for improving human health through innovative drug development strategies。
26771-95-9 (8-iso Prostaglandin F1.β.) 関連製品
- 10164-73-5(7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)
- 27415-26-5(8-epi-Prostaglandin F2α)
- 58551-69-2(Carboprost tromethamine)
- 36150-01-3(Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-)
- 551-11-1(Dinoprost)
- 221664-05-7(2,3-Dinor iPF2α-III)
- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)
- 2171256-20-3((2S)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxyphenylformamido}butanoic acid)
- 1469076-39-8(1-Amino-4-ethyl-2-methylhexan-3-ol)
- 2376334-75-5(DS08210767)




